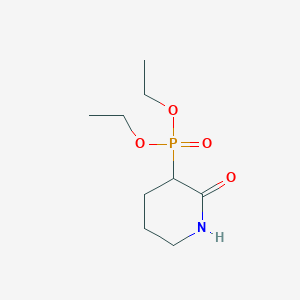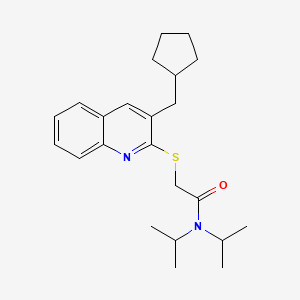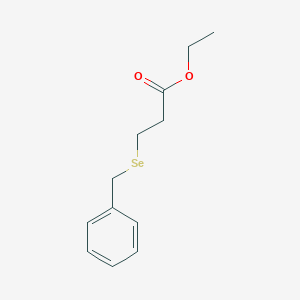![molecular formula C12H14Cl2F4OSi B12586863 Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane CAS No. 646063-07-2](/img/structure/B12586863.png)
Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane is a chemical compound known for its unique structure and properties. It is characterized by the presence of dichloro, phenyl, and tetrafluoropropoxy groups attached to a silane backbone. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane involves several steps. One common method includes the reaction of phenyltrichlorosilane with 3-(2,2,3,3-tetrafluoropropoxy)propyl magnesium bromide under controlled conditions. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques like distillation or recrystallization .
Analyse Des Réactions Chimiques
Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles, such as alcohols or amines, to form new compounds.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenol derivatives, while reduction can lead to the formation of cyclohexyl derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is studied for its potential use in modifying biomolecules and surfaces to enhance their properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane involves its ability to interact with various molecular targets. The dichloro groups can react with nucleophiles, leading to the formation of new bonds and compounds. The phenyl group can participate in π-π interactions, while the tetrafluoropropoxy group can enhance the compound’s stability and reactivity. These interactions enable the compound to exert its effects in various chemical and biological systems .
Comparaison Avec Des Composés Similaires
Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane can be compared with other similar compounds, such as:
Dichloromethylsilane: Lacks the phenyl and tetrafluoropropoxy groups, making it less stable and reactive.
Phenyltrichlorosilane: Contains an additional chlorine atom and lacks the tetrafluoropropoxy group, leading to different reactivity and applications.
Tetrafluoropropyltrichlorosilane: Contains three chlorine atoms and lacks the phenyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of dichloro, phenyl, and tetrafluoropropoxy groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
646063-07-2 |
|---|---|
Formule moléculaire |
C12H14Cl2F4OSi |
Poids moléculaire |
349.22 g/mol |
Nom IUPAC |
dichloro-phenyl-[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane |
InChI |
InChI=1S/C12H14Cl2F4OSi/c13-20(14,10-5-2-1-3-6-10)8-4-7-19-9-12(17,18)11(15)16/h1-3,5-6,11H,4,7-9H2 |
Clé InChI |
SUZXSBWCPYDXQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CCCOCC(C(F)F)(F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586783.png)

![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)
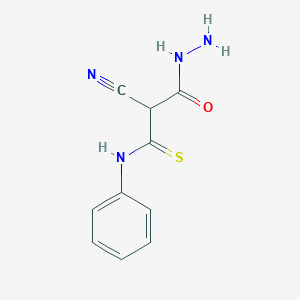
![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)
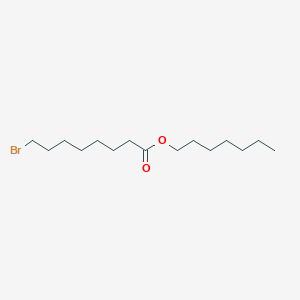
![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)
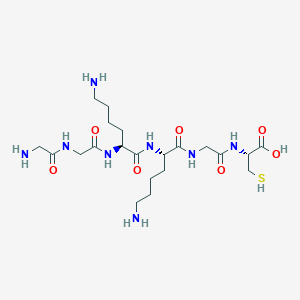
![4-[Methyl(1-phenylethyl)amino]benzoic acid](/img/structure/B12586822.png)
![2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12586830.png)
